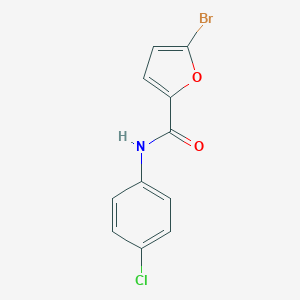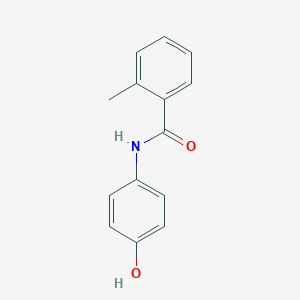
N-(2-hydroxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)butanamide, also known as 2-(2-hydroxyphenyl) butyramide, is a chemical compound that is synthesized from 2-hydroxybenzoyl chloride and butyric acid. It has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through its antioxidant properties and by modulating inflammatory pathways. It has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation in various cell types, including neuronal cells. It has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have good solubility in both water and organic solvents. However, one limitation is that it may not be as effective in humans as it is in animal models.
将来の方向性
There are a number of future directions for research on N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating its use in other disease models, such as cancer, and exploring its potential use in combination with other therapeutics.
In conclusion, N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has shown promising potential as a therapeutic agent in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it an attractive candidate for further investigation in the treatment of neurodegenerative diseases and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide involves the reaction between N-(2-hydroxyphenyl)butanamidehydroxybenzoyl chloride and butyric acid. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
N-(N-(2-hydroxyphenyl)butanamidehydroxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
28033-54-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-5-10(13)11-8-6-3-4-7-9(8)12/h3-4,6-7,12H,2,5H2,1H3,(H,11,13) |
InChIキー |
KIUGSVWAFHJWDU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1O |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1O |
その他のCAS番号 |
28033-54-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




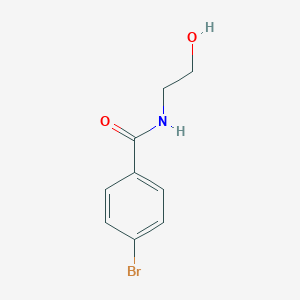
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
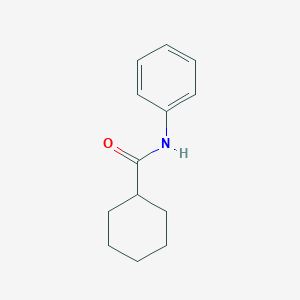




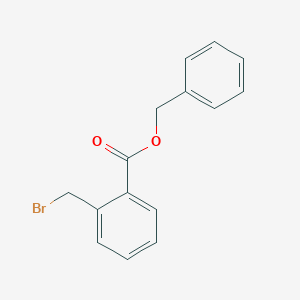

![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
